molecular formula C14H14O3 B2697696 (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid CAS No. 35033-78-4

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B2697696
CAS No.: 35033-78-4
M. Wt: 230.263
InChI Key: JJALHZDTTJJYCI-NWDGAFQWSA-N
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Description

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid is a chemical compound with a unique structure that includes a benzoyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohexene derivatives with benzoyl chloride under specific conditions. One common method includes the use of a base such as pyridine to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted benzoyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in various binding interactions, while the cyclohexene ring provides structural stability. These interactions can influence biological pathways and result in specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-7,11-12H,8-9H2,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJALHZDTTJJYCI-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@H]1C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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